An In-depth Technical Guide to the Physicochemical Properties of o-Iodobenzylamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of o-Iodobenzylamine Hydrochloride
Introduction: The Significance of o-Iodobenzylamine Hydrochloride in Modern Drug Discovery
o-Iodobenzylamine hydrochloride, with the Chemical Abstracts Service (CAS) number 42365-45-7, is a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors.[1] As a versatile synthetic intermediate, the strategic placement of the iodine atom at the ortho position of the benzylamine core imparts unique reactivity and structural attributes. This makes it a valuable building block in the synthesis of novel therapeutic agents and other biologically active molecules.[2] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols and biological assays.
This technical guide provides a comprehensive overview of the core physicochemical properties of o-iodobenzylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides detailed, field-proven protocols for property determination, and grounds all claims in authoritative references. Our objective is to equip the reader with not only the known properties of this compound but also the robust scientific methodology required to validate these properties in their own laboratories.
Molecular Structure and Identification
A foundational understanding of a molecule begins with its structure. The spatial arrangement of atoms and functional groups dictates its chemical behavior, reactivity, and interactions with biological systems.
Figure 1: 2D Chemical Structure of o-Iodobenzylamine Hydrochloride.
Key Identifiers
For unambiguous identification and sourcing, a standardized set of chemical identifiers is crucial. The following table summarizes the key identifiers for o-Iodobenzylamine hydrochloride.
| Identifier | Value | Reference(s) |
| CAS Number | 42365-45-7 | |
| Molecular Formula | C₇H₉ClIN | [3] |
| Molecular Weight | 269.51 g/mol | [3] |
| IUPAC Name | (2-iodophenyl)methanamine;hydrochloride | [3] |
| InChI | InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | [3] |
| InChIKey | GAEPVUMSCPGMFX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)CN)I.Cl | [3] |
| Appearance | White Solid |
Thermal Properties
The thermal properties of an active pharmaceutical ingredient (API) or intermediate, such as its melting point, are critical indicators of purity and polymorphic form. These properties influence formulation strategies, stability, and storage conditions.
Melting Point
This protocol adheres to the principles outlined by the United States Pharmacopeia (USP) and common laboratory practices for accurate melting point determination.[4][5]
Rationale: The capillary method provides a precise means of determining the melting range of a crystalline solid. A narrow melting range (typically < 2 °C) is indicative of high purity.[5] The rate of heating is critical; a slow ramp rate around the melting point ensures thermal equilibrium between the sample and the heating block, yielding an accurate measurement.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the o-iodobenzylamine hydrochloride sample is completely dry. If necessary, dry under vacuum. Place a small amount of the solid in a mortar and gently grind to a fine powder. This ensures uniform packing and efficient heat transfer.[4]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. Repeat until a packed column of 2-4 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Preliminary Measurement: Set the apparatus to heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting temperature. Record the temperature at which the sample is observed to melt. Allow the apparatus to cool significantly.
-
Accurate Measurement: Prepare a new capillary. Set the starting temperature of the apparatus to approximately 20 °C below the estimated melting point found in the preliminary run. Set the heating rate to a slow ramp of 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last solid particle melts into a clear liquid (T2). The melting range is T1-T2.
-
Replicate Measurements: For robust data, perform the measurement in triplicate and report the average range. Consistent results across replicates validate the measurement.
Solubility Profile
Solubility is a critical physicochemical parameter that influences a drug's bioavailability, dissolution rate, and formulation design. As a hydrochloride salt, o-iodobenzylamine hydrochloride is expected to exhibit reasonable solubility in polar protic solvents.
While quantitative solubility data for the ortho isomer is not widely published, its isomers (meta and para) are noted to be soluble in water.[6] A comprehensive characterization requires quantitative determination in a range of pharmaceutically relevant solvents.
The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that the system has reached a true thermodynamic equilibrium.[7][8] This protocol is adapted from guidelines provided by the USP.[7][9]
Rationale: This method involves agitating an excess of the solid compound in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant becomes constant. This constant concentration represents the equilibrium solubility at that temperature.
Materials:
-
o-Iodobenzylamine hydrochloride
-
Selected solvents (e.g., Deionized Water, Methanol, Ethanol, Phosphate Buffered Saline pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Calibrated HPLC-UV or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of solid o-iodobenzylamine hydrochloride to a series of vials (one for each solvent). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A general starting point is to add ~10 mg of solid to 2 mL of solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium. A preliminary time-course experiment can be run to confirm the time to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculation: Calculate the original concentration in the supernatant, which corresponds to the solubility. Express the results in units such as mg/mL or mol/L. Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound's ionizable group. For o-iodobenzylamine hydrochloride, the relevant group is the ammonium cation (-CH₂NH₃⁺), which acts as a weak acid. The pKa dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, membrane permeability, and receptor binding.
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[10][11]
Rationale: This technique involves titrating a solution of the compound (in its fully protonated form, the hydrochloride salt) with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (ammonium) and deprotonated (free amine) species are equal.
Figure 2: Workflow for pKa determination by potentiometric titration.
Experimental Protocol:
-
Solution Preparation: Accurately prepare a ~0.01 M solution of o-iodobenzylamine hydrochloride in deionized water. Prepare a standardized ~0.1 M NaOH solution, free from carbonate.
-
Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01). Place a known volume (e.g., 25.00 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titration: Begin stirring the solution. Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the added volume and the pH. Continue the titration well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration data.
-
Calculate the volume at the half-equivalence point (V½eq = Veq / 2).
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Spectroscopic Properties
Spectroscopic analysis is indispensable for structural elucidation and confirmation. NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's framework and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the benzylic methylene (-CH₂) protons. Due to the ortho-iodo substituent, the aromatic region (typically ~7.0-8.0 ppm) will display a complex splitting pattern. The benzylic protons, adjacent to the electron-withdrawing ammonium group, would likely appear as a singlet or a slightly broadened singlet shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in different chemical environments. The carbon atom bearing the iodine (C-I) will be shifted upfield due to the heavy atom effect, while the carbon attached to the aminomethyl group (C-CH₂) will also be clearly identifiable. A general guide for expected shifts can be found in resources from academic institutions and chemical suppliers.[12][13]
Rationale: Proper sample preparation and selection of an appropriate deuterated solvent are critical for obtaining high-quality, interpretable NMR spectra. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity and ability to solubilize them.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of o-iodobenzylamine hydrochloride into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters, referencing the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Absorptions:
-
N-H Stretching: The ammonium group (-NH₃⁺) will exhibit strong, broad absorptions in the range of 2800-3200 cm⁻¹.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Typically found in the 1020-1250 cm⁻¹ range.
-
Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern (in this case, ortho-disubstituted).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems like the benzene ring.
Expected Absorptions: The benzene ring is the primary chromophore. Substituted benzenes typically show two main absorption bands: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). For benzylamine, absorption maxima are reported at approximately 206 nm and 256 nm.[15] The presence of the iodine substituent is expected to cause a bathochromic (red) shift in these absorptions. The spectrum should be recorded in a polar solvent like ethanol or methanol.
Synthesis and Reactivity
A common and efficient route for the synthesis of o-iodobenzylamine involves the reduction of the corresponding nitrile, o-iodobenzonitrile.[16][17][18]
Figure 3: General synthetic workflow for o-Iodobenzylamine Hydrochloride.
The choice of reducing agent is critical. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful quenching. Milder reagents like borane-tetrahydrofuran complex (BH₃·THF) can also be employed and may offer better functional group tolerance. The final step involves protonation of the resulting free amine with a solution of hydrochloric acid in a non-aqueous solvent (like diethyl ether or dioxane) to precipitate the hydrochloride salt, which facilitates purification and improves handling and stability.
Conclusion
o-Iodobenzylamine hydrochloride is a key chemical intermediate whose utility is defined by its physicochemical properties. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While specific experimental values for properties like melting point and pKa are not widely reported in the literature, the detailed, authoritative protocols presented herein empower researchers to generate this data with confidence. By synthesizing established methodologies with an understanding of the underlying chemical principles, scientists can effectively characterize this and other novel compounds, accelerating the pace of innovation in drug discovery and development.
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